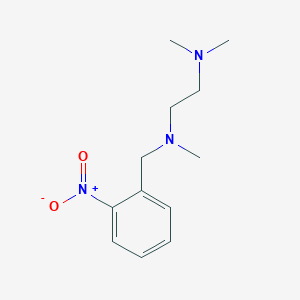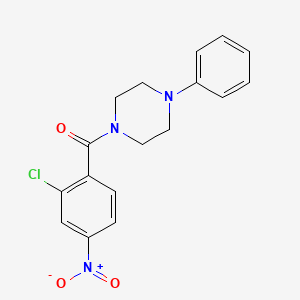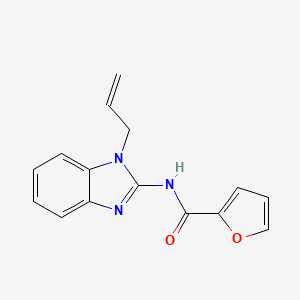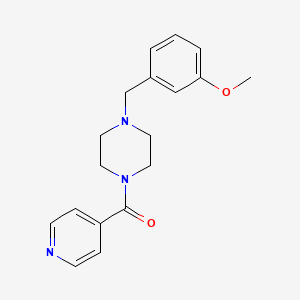![molecular formula C18H16BrNO B5774484 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, also known as BHQ or BPIQ, is a chemical compound that belongs to the class of isoquinoline derivatives. BHQ has been the focus of scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
Mécanisme D'action
The mechanism of action of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but several studies have suggested that 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in tumor growth, inflammation, and oxidative stress. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins that promote inflammation. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of nuclear factor-kappa B, a protein that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline can induce apoptosis, or programmed cell death, in cancer cells. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the growth and migration of cancer cells. In animal studies, 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is its versatility as a building block for the synthesis of various compounds. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline-based compounds as potential anticancer agents. Another area of research is the use of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a diagnostic agent for Alzheimer's disease. Additionally, the synthesis of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline derivatives with improved solubility and bioavailability is an area of active research. Finally, the use of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a building block for the synthesis of novel materials with unique properties is another area of potential research.
Méthodes De Synthèse
The synthesis of 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves a two-step process that starts with the reaction of 4-bromobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. This reaction yields 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a yellow solid. The second step involves the purification of the product through recrystallization using methanol.
Applications De Recherche Scientifique
2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in various fields. In the field of pharmacology, 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In the field of chemistry, 2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been used as a building block for the synthesis of various compounds.
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-17-8-5-14(6-9-17)7-10-18(21)20-12-11-15-3-1-2-4-16(15)13-20/h1-10H,11-13H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLLNDQZYFGMEZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B5774412.png)



![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)



![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)

![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
